2-(Acetylamino)-6-hydroxyhexanoic acid vs. N6-Acetyl-L-lysine: Differential Acceptance by Aerobactin Synthetase
Aerobactin synthetase, the enzyme complex responsible for assembling the siderophore aerobactin, accepts N6-acetyl-N6-hydroxylysine as its native substrate. The analog N6-acetyl-L-lysine, lacking the N-hydroxy group, is also condensed with citrate by the enzyme system, but the resulting product cannot chelate iron, rendering it non-functional for siderophore activity [1]. This differential functional outcome, despite structural acceptance, is critical for studies of aerobactin-dependent virulence.
| Evidence Dimension | Substrate acceptance by aerobactin synthetase |
|---|---|
| Target Compound Data | Native substrate; condensation with citrate yields functional siderophore aerobactin |
| Comparator Or Baseline | N6-Acetyl-L-lysine: Accepted by synthetase for condensation with citrate |
| Quantified Difference | Both compounds serve as substrates for the condensation reaction, but only the product derived from N6-acetyl-N6-hydroxylysine chelates iron |
| Conditions | Cell-free extract of Aerobacter aerogenes 62-1; assay measuring ATP-dependent condensation with citrate |
Why This Matters
This data proves that while N6-acetyl-L-lysine may be a cheaper analog, it is functionally non-equivalent and cannot replace N6-acetyl-N6-hydroxylysine in studies requiring authentic aerobactin or iron chelation endpoints.
- [1] Viswanatha T, Appanna VD. Effects of some substrate analogs on aerobactin synthetase from Aerobacter aerogenes 62-1. FEBS Lett. 1986;202(1):107-110. View Source
